2-(1H-imidazol-1-yl)cyclopentan-1-ol
Overview
Description
2-(1H-imidazol-1-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .
Mode of action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical pathways
Imidazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of action
Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(1H-imidazol-1-yl)cyclopentan-1-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the imidazole ring to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
2-imidazol-1-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXFQBIQIVZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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